3-(3-Bromophenyl)-4H-1,2,4-triazole

描述

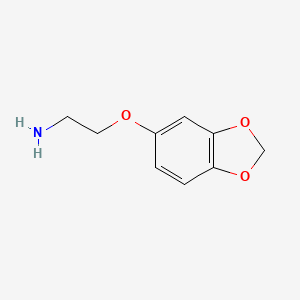

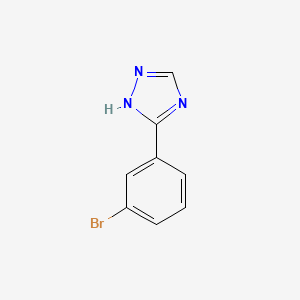

The compound “3-(3-Bromophenyl)-4H-1,2,4-triazole” is likely to be an aromatic compound due to the presence of a phenyl group and a triazole ring. The bromophenyl group suggests that the compound could be used in reactions as a leaving group or to create Grignard reagents .

Molecular Structure Analysis

The molecular structure of “3-(3-Bromophenyl)-4H-1,2,4-triazole” would likely be planar due to the aromatic rings. The electron-withdrawing bromine atom may cause the compound to have a slight dipole moment .Chemical Reactions Analysis

The bromine atom in the bromophenyl group makes this compound a good candidate for reactions such as Suzuki-Miyaura cross-coupling or Ullmann coupling .科学研究应用

Natural Product Synthesis

The compound is used in natural product synthesis, particularly in the creation of chromenones and coumarins . These are small, oxygen-containing aromatic heterocycles. The compound’s bromine and acetyl-protected phenylic hydroxyl group make it an excellent starting point for a diverse chemical space of natural products .

Medicinal Chemistry

Coumarins, a group of compounds related to “3-(3-Bromophenyl)-4H-1,2,4-triazole”, have been studied for uses in medicinal chemistry . They are a widespread group of naturally occurring, synthetic, and semisynthetic compounds .

Metabolism Studies

Coumarins are also used in metabolism studies . The ability to modify the compound’s bromine and acetyl-protected phenylic hydroxyl group makes it a valuable tool in these studies .

Dye Manufacturing

Coumarins have been utilized as dyes . The compound’s easily modifiable structure could potentially make it useful in this field .

Synthesis of Monoisomeric Phthalocyanines

The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . These are large, planar molecules with extensive delocalized π electron systems .

Synthesis of Phthalocyanine-Fullerene Dyads

The compound is also used in the synthesis and characterization of phthalocyanine-fullerene dyads . These are complex molecules that have potential applications in organic photovoltaics .

Organic Synthesis

The compound plays an important role as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuff . Its bromine and acetyl-protected phenylic hydroxyl group can be altered by several different reactions, making it a versatile tool in organic synthesis .

Building Blocks of Natural Products

One important scope of the research in this field is the utilization of coumarins as building blocks of natural products . Thus, there is an urgent need for creating easily modifiable coumarin-bearing moieties .

未来方向

作用机制

Target of Action

Similar compounds have been known to target enzymes like enoyl-[acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .

Mode of Action

It’s likely that the compound interacts with its target through the bromophenyl group, which is known to be reactive and can form bonds with various biological targets .

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to undergo phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites . The maximum concentration Cmax reached 1.00 ± 0.45 h after oral administration .

Result of Action

Similar compounds have been shown to have significant anticancer activity against a few cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Bromophenyl)-4H-1,2,4-triazole. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and reactivity .

属性

IUPAC Name |

5-(3-bromophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHMLGQRBZYTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499195 | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-4H-1,2,4-triazole | |

CAS RN |

342617-08-7 | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342617-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)